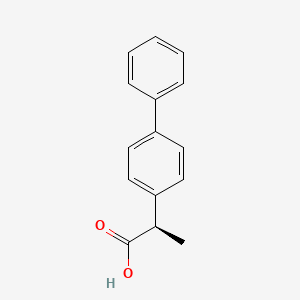

2-(4-Biphenyl)propionic acid, (-)-

Description

Significance of Chirality in Biological Systems and Pharmaceutical Research

Chirality, a fundamental property of molecules having non-superimposable mirror images, is of paramount importance in biological systems and pharmaceutical research. wikipedia.orgnih.gov These mirror images, known as enantiomers, can exhibit profoundly different physiological effects. wikipedia.org Nature displays a remarkable degree of stereospecificity; for instance, amino acids, the building blocks of proteins, exist almost exclusively in the L-form, while many sugars are found in the D-form. wikipedia.orgnih.govazolifesciences.com This inherent chirality in biological macromolecules, such as proteins and nucleic acids, dictates their three-dimensional structures and, consequently, their functions. nih.govazolifesciences.com

In pharmaceutical research, the chirality of a drug molecule can significantly influence its therapeutic activity, potency, and even toxicity. wikipedia.org Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to adverse effects. humanjournals.com This has led to a major shift in the pharmaceutical industry towards the development and marketing of single-enantiomer drugs, also known as "chiral switches," to improve therapeutic outcomes and reduce patient risk.

Classification and Structural Context within 2-Arylpropionic Acid Derivatives

The compound (–)-2-(4-Biphenyl)propionic acid belongs to the class of 2-arylpropionic acids, commonly known as "profens". wikipedia.org This class is a significant subgroup of nonsteroidal anti-inflammatory drugs (NSAIDs). humanjournals.comwikipedia.org The general chemical structure of profens features a propionic acid moiety attached to an aryl group. wikipedia.org

With the exception of oxaprozin, all members of the 2-arylpropionic acid family possess a chiral center at the alpha-carbon of the propionic acid side chain. humanjournals.com This results in the existence of two enantiomers, designated as (S)- and (R)-forms. viamedica.pl The (S)-enantiomer is typically the active form that inhibits cyclooxygenase (COX) enzymes, which are responsible for mediating inflammation and pain. humanjournals.com

Nomenclatural Specificity: (2R)-2-(4-phenylphenyl)propanoic acid

The specific nomenclature for (–)-2-(4-Biphenyl)propionic acid is (2R)-2-(4-phenylphenyl)propanoic acid. nih.gov The "(2R)-" designation specifies the absolute configuration of the chiral center according to the Cahn-Ingold-Prelog priority rules. The term "(–)-" indicates that the compound is levorotatory, meaning it rotates the plane of polarized light to the left. It is important to note that the direction of optical rotation ((+) or (–)) does not necessarily correlate with the absolute configuration (R or S).

Properties

CAS No. |

10516-54-8 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(2R)-2-(4-phenylphenyl)propanoic acid |

InChI |

InChI=1S/C15H14O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17)/t11-/m1/s1 |

InChI Key |

JALUUBQFLPUJMY-LLVKDONJSA-N |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Stereochemical Investigations and Enantiomeric Purity

Absolute Configuration Determination Methodologies

The precise three-dimensional arrangement of atoms, or absolute configuration, of (–)-2-(4-Biphenyl)propionic acid is determined using several sophisticated methods.

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful non-destructive technique used to investigate the stereochemistry of chiral molecules like (–)-2-(4-Biphenyl)propionic acid. ECD measures the differential absorption of left and right circularly polarized light, which provides information about the spatial arrangement of the chromophores within the molecule. For aromatic compounds such as this, the electronic transitions of the biphenyl (B1667301) chromophore give rise to characteristic ECD spectra. The sign and intensity of the Cotton effects in the ECD spectrum can be correlated with the absolute configuration of the stereogenic center. By comparing the experimentally obtained ECD spectrum with theoretical spectra calculated for a known configuration (e.g., the S- or R-enantiomer), the absolute configuration of (–)-2-(4-Biphenyl)propionic acid can be unequivocally assigned.

Optical rotation is a fundamental property of chiral compounds, and it is used to assign the absolute configuration of enantiomers. The specific rotation of (–)-2-(4-Biphenyl)propionic acid is a characteristic physical constant. The sign of the optical rotation, in this case, negative (–), is used to distinguish it from its dextrorotatory (+) enantiomer. While the sign of rotation itself is not always directly predictable from the structure without reference to established standards or other analytical methods, it serves as a crucial identifier once the correlation between the sign and the absolute configuration (R or S) has been established through other means, such as X-ray crystallography or chemical correlation.

A classical method for determining the absolute configuration and assessing the enantiomeric purity of a chiral compound involves its conversion into a pair of diastereomers. This is achieved by reacting the racemic or enantiomerically enriched 2-(4-Biphenyl)propionic acid with a chiral resolving agent of a known absolute configuration. The resulting diastereomers have different physical properties, such as melting points and solubilities, which allows for their separation. The configuration of the original acid can then be deduced from the known configuration of the resolving agent and the properties of the resulting diastereomeric derivative. For instance, reacting the acid with a chiral amine of known configuration would produce two diastereomeric amides that can be separated and analyzed.

Chiral Resolution Techniques for Enantiopure (–)-2-(4-Biphenyl)propionic acid

The separation of racemic 2-(4-Biphenyl)propionic acid into its individual enantiomers is essential for obtaining the pure (–)-form.

Chemical resolution is a widely used method for separating enantiomers. This technique involves the reaction of the racemic acid with a single enantiomer of a chiral base, often an alkaloid or a synthetic amine, to form a pair of diastereomeric salts. These salts possess different solubilities, allowing one to be selectively crystallized from a suitable solvent. After separation of the crystallized diastereomeric salt, the desired enantiomer of the acid can be recovered by treatment with a strong acid to break the salt. The choice of the resolving agent and the solvent system is critical for achieving high yields and enantiomeric purity.

| Resolving Agent Type | General Process |

| Chiral Amine | Reaction with racemic acid to form diastereomeric salts. |

| Alkaloid | Fractional crystallization of the less soluble diastereomeric salt. |

| Regeneration of the enantiopure acid from the salt. |

Enzymatic resolution offers a highly selective and environmentally benign alternative to chemical methods. Lipases are commonly employed for the kinetic resolution of racemic esters of 2-(4-Biphenyl)propionic acid. In this process, the enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester, leaving the other unreacted. For example, the lipase (B570770) from Candida rugosa can be used for the enantioselective hydrolysis of the esters of 2-(4-Biphenyl)propionic acid. The reaction conditions, such as the choice of enzyme, solvent, and temperature, can be optimized to maximize the enantiomeric excess of the desired product. This method is valued for its high selectivity and operation under mild conditions.

| Enzyme Source | Substrate | Selectivity |

| Candida rugosa lipase | Racemic ester of 2-(4-Biphenyl)propionic acid | Enantioselective hydrolysis |

Chromatographic Chiral Separation Methodologies

Chromatography is a cornerstone technique for the separation of enantiomers. researchgate.net Direct enantiomeric resolution is typically achieved by using a chiral selector, which can be part of either the stationary phase or the mobile phase. researchgate.netnih.gov This selector interacts differently with each enantiomer, leading to their separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used method for the enantioseparation of chiral drugs, including profens. nih.gov The principle lies in the differential interaction between the enantiomers and the chiral environment of the stationary phase. phenomenex.com

A variety of CSPs are effective for resolving racemic profens. Polysaccharide-based CSPs, particularly those derived from derivatized cellulose (B213188) and amylose, are noted for their broad selectivity. nih.govresearchgate.net For instance, an amylose-based CSP, Chiralpak IG-3, has been successfully used for the separation of flurbiprofen (B1673479), a structurally related NSAID. nih.gov Another approach involves using macrocyclic glycopeptide phases, such as those based on vancomycin (B549263) or teicoplanin (e.g., Chirobiotic T), which are effective for separating chiral carboxylic acids. researchgate.netmdpi.com

In some methods, a chiral selector is added to the mobile phase for use with a standard achiral column. A study demonstrated the successful separation of NSAID enantiomers, including compounds structurally similar to fenoprofen, using vancomycin as a chiral mobile phase additive (CMPA). researchgate.netmdpi.com This study compared the effectiveness of C18 and NH2 achiral columns, finding that the NH2 column provided enhanced separation. researchgate.netmdpi.com The separation is based on the formation of transient diastereomeric complexes between the chiral selector and the analyte enantiomers. researchgate.net

Table 1: HPLC Conditions for Enantioseparation of Profens using a Chiral Additive

| Parameter | Condition | Reference |

|---|---|---|

| Technique | HPLC with Chiral Mobile Phase Additive | mdpi.com |

| Chiral Selector | Vancomycin (2.0 mM) | mdpi.com |

| Stationary Phase | NH2 Column | researchgate.netmdpi.com |

| Mobile Phase | Phosphate buffer (0.05 M, pH 6.0) / 2-propanol (50/50, v/v) | mdpi.com |

| Result | Successful enantioseparation of tested profens. | researchgate.netmdpi.com |

Liquid-Liquid Extraction with Chiral Ionic Liquids

A novel and effective method for the enantioseparation of profens is liquid-liquid extraction utilizing Chiral Ionic Liquids (CILs). nih.govwhiterose.ac.uk CILs are salts with low melting points that incorporate a chiral component, allowing them to act as effective chiral selectors in a biphasic system. nih.gov This technique offers a promising alternative to chromatographic methods.

In a study on the separation of flurbiprofen enantiomers, which are structurally analogous to fenoprofen, a system was developed using an amino acid-derived ionic liquid. nih.govwhiterose.ac.uk The process involves extracting the enantiomers from an aqueous phase into an organic solvent containing the CIL. The CIL selectively interacts with one enantiomer, leading to its preferential distribution into the organic phase.

Research has shown that 1-butyl-3-methylimidazole L-tryptophan ([Bmim][L-trp]) can serve as an effective chiral selector. nih.govwhiterose.ac.uk The efficiency of the separation is influenced by factors such as the pH of the aqueous phase, the choice of organic solvent, and the concentration of the CIL. Under optimal conditions, significant enantioselectivity can be achieved. nih.govwhiterose.ac.uk

Table 2: Enantioselective Liquid-Liquid Extraction of Flurbiprofen

| Parameter | Condition | Finding | Reference |

|---|---|---|---|

| Chiral Selector | 1-butyl-3-methylimidazole L-tryptophan ([Bmim][L-trp]) | - | nih.govwhiterose.ac.uk |

| Organic Solvent | 1,2-dichloroethane | - | nih.govwhiterose.ac.uk |

| Aqueous Phase pH | 2.0 | Optimal for selectivity | nih.govwhiterose.ac.uk |

| Temperature | 25°C | - | nih.govwhiterose.ac.uk |

| Enantioselectivity (α) | 1.20 | Maximum achieved | nih.govwhiterose.ac.uk |

Capillary Electrophoresis for Enantioseparation

Capillary Electrophoresis (CE) is another powerful technique for the chiral separation of pharmaceuticals, including fenoprofen. nih.gov This method separates ions based on their electrophoretic mobility in an electric field. For enantioseparation, a chiral selector is added to the background electrolyte.

Cyclodextrins and their derivatives are commonly used as chiral selectors in CE. For the enantioseparation of a range of NSAIDs, including fenoprofen, a combination of an anionic cyclodextrin (B1172386) (sulfobutyl ether-β-cyclodextrin) and a neutral cyclodextrin (trimethyl-β-cyclodextrin) has proven highly effective. nih.gov The negatively charged cyclodextrin imparts mobility to the analytes, while the combination of the two selectors enhances enantioselectivity. nih.gov This dual-selector system can achieve high resolution and rapid analysis times, often under 15 minutes. nih.gov Furthermore, various sample stacking techniques can be employed in CE to preconcentrate the sample, significantly improving detection sensitivity for analyzing low concentrations of NSAIDs in various matrices. nih.gov

Table 3: Capillary Electrophoresis Conditions for NSAID Enantioseparation

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Capillary Electrophoresis | nih.gov |

| Chiral Selector System | Sulfobutyl ether-β-cyclodextrin (anionic) + Trimethyl-β-cyclodextrin (neutral) | nih.gov |

| Background Electrolyte | pH 3 phosphoric acid-triethanolamine buffer | nih.gov |

| Result | Complete separation of enantiomers with high resolution (>5) | nih.gov |

| Analysis Time | Generally less than 15 minutes | nih.gov |

Advanced Synthetic Methodologies for – 2 4 Biphenyl Propionic Acid and Its Derivatives

Enantioselective Synthesis Pathways

The direct synthesis of a single enantiomer, known as asymmetric synthesis, is preferable to the resolution of racemic mixtures as it is inherently more efficient. Key strategies to achieve this for profen-class compounds include asymmetric catalysis, the use of chiral auxiliaries, and chemoenzymatic methods.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A prevalent and highly effective strategy for synthesizing chiral 2-arylpropionic acids is the asymmetric hydrogenation of a prochiral precursor, typically a 2-aryl acrylic acid.

The general approach involves the hydrogenation of 2-(4-biphenylyl)acrylic acid using a transition metal complexed with a chiral ligand. Rhodium and Ruthenium complexes are commonly employed. For instance, Rh(I) catalysts paired with chiral bisphosphorus ligands, such as Wudaphos, have demonstrated exceptional efficiency and enantioselectivity in the hydrogenation of 2-aryl acrylic acids. researchgate.net The high selectivity is attributed to ion-pair interactions between the amine group on the chiral ligand and the anionic carboxylate of the substrate, which effectively dictates the facial selectivity of the hydrogenation. researchgate.net

Similarly, Ruthenium-based catalysts, such as those employing RuPHOX ligands, are effective for the asymmetric hydrogenation of α-substituted acrylic acids, yielding the corresponding chiral propanoic acids with high yields and enantiomeric excess (ee) often exceeding 99%. acs.org These reactions can be performed at scale with low catalyst loadings. acs.org The mechanism for Ru(II)-BINAP catalyzed hydrogenation proceeds through a monohydride pathway, where the stereochemical outcome is determined during the migratory insertion step within a five-membered metallacycle intermediate. univie.ac.at

Table 1: Examples of Chiral Ligands for Asymmetric Hydrogenation of Prochiral Acrylic Acids This table is representative of catalyst systems used for the synthesis of chiral 2-arylpropionic acids and is applicable to the synthesis of the title compound.

| Catalyst System | Precursor | Product | Enantiomeric Excess (ee) | Reference |

| Rh(I)-Wudaphos | 2-Aryl acrylic acid | Chiral 2-Arylpropionic acid | Up to 99% | researchgate.net |

| RuPHOX-Ru | α-Substituted acrylic acid | Chiral α-Substituted propanoic acid | Up to 99.9% | acs.org |

| Ni-Ph-BPE | β,β-Disubstituted acrylic acid | Chiral Carboxylic Acid | Up to 99% | rsc.org |

| Ir-N,P Ligands | Tetrasubstituted acyclic olefin | Chiral Alkane | High ee | nih.gov |

Chiral Auxiliary-Mediated Synthesis Approaches

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. wikipedia.org This strategy is widely used for the asymmetric synthesis of carboxylic acids.

In the context of producing (–)-2-(4-biphenyl)propionic acid, the synthesis would begin by forming an amide between racemic or prochiral 4-biphenylpropionic acid and a chiral auxiliary. A common and effective class of auxiliaries are amino alcohols like pseudoephedrine or the more recent pseudoephenamine. wikipedia.orgnih.gov The α-proton of the resulting amide can be selectively removed by a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) to form a chiral enolate. The steric bulk of the auxiliary blocks one face of the enolate, forcing an incoming electrophile (such as a methyl halide) to attack from the less hindered face, thereby creating the desired stereocenter with high diastereoselectivity. wikipedia.org

Pseudoephenamine has been shown to be a superior chiral auxiliary compared to pseudoephedrine, offering higher diastereoselectivities, especially in reactions forming quaternary carbon centers, and producing products that are more readily crystalline. nih.govharvard.edu After the alkylation step, the auxiliary is cleaved through hydrolysis (either acidic or basic) to yield the enantiomerically enriched (–)-2-(4-biphenyl)propionic acid and the recovered auxiliary can be recycled. harvard.edu

Table 2: Common Chiral Auxiliaries for Asymmetric Synthesis This table presents auxiliaries widely used in asymmetric alkylation to produce chiral carboxylic acids.

| Chiral Auxiliary | Key Features | Typical Application | Reference |

| Pseudoephedrine | Readily available, forms crystalline derivatives. | Asymmetric alkylation of propionamides. | wikipedia.org |

| Pseudoephenamine | High diastereoselectivity, especially for quaternary centers; crystalline derivatives. | Asymmetric alkylation, conjugate addition-alkylation. | nih.govharvard.edu |

| Evans Oxazolidinones | High stereocontrol in alkylation and aldol (B89426) reactions. | Asymmetric alkylation, aldol reactions. | wikipedia.org |

| (R)-Carvone derivatives | Used as chiral secondary alcohols for esterification. | Kinetic resolution of racemic acids via diastereomeric ester formation. | scienceopen.com |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of chemical reactions. For the preparation of enantiopure profens, the most common chemoenzymatic method is the kinetic resolution of a racemic mixture. researchgate.net This process relies on an enzyme's ability to selectively catalyze a reaction on only one of the two enantiomers.

Lipases are frequently used for this purpose. For example, racemic 2-(4-biphenyl)propionic acid can be subjected to lipase-catalyzed esterification in an organic solvent. An enzyme such as Candida antarctica lipase (B570770) B (CAL-B) will selectively esterify the (R)-enantiomer, leaving the desired (S)-enantiomer, (–)-2-(4-biphenyl)propionic acid, unreacted as the free acid. researchgate.net The esterified (R)-enantiomer can then be easily separated from the unreacted (S)-acid.

Alternatively, the process can start with a racemic ester of 2-(4-biphenyl)propionic acid. In an aqueous medium, a lipase can selectively hydrolyze the (S)-ester to the desired (S)-acid, leaving the (R)-ester largely untouched. nih.gov Protein engineering has been used to develop mutant esterases with inverted or enhanced stereoselectivity for producing (S)-2-arylpropionic acids. nih.gov These enzymatic resolutions offer mild reaction conditions and high enantioselectivity. google.commdpi.com

Stereochemical Control Mechanisms in Chemical Transformations

The success of the enantioselective syntheses described above hinges on precise control of stereochemistry. In asymmetric hydrogenation, stereocontrol is governed by the interaction between the chiral catalyst and the prochiral substrate. The substrate coordinates to the metal center of the catalyst in a specific orientation due to steric and/or electronic interactions with the chiral ligand. For instance, the formation of an ion-pair between a cationic ligand and an anionic substrate can create a highly ordered transition state that dictates the face of the double bond to which hydrogen is delivered. researchgate.net

In chiral auxiliary-mediated approaches, stereochemical control is achieved through steric hindrance. The chiral auxiliary is typically a bulky molecule that, once attached to the substrate, effectively shields one face of the reactive center (e.g., an enolate). This forces the reacting molecule to approach from the opposite, less sterically encumbered face, leading to the preferential formation of one diastereomer. wikipedia.org

Synthetic Routes to Structurally Modified Analogues

The structural modification of a parent drug molecule is a common strategy to improve its properties or to develop new therapeutic agents. The carboxylic acid moiety of (–)-2-(4-biphenyl)propionic acid is a prime target for such derivatization.

The carboxylic acid group can be converted into a variety of other functional groups, most commonly esters and amides. These derivatives are often investigated as prodrugs to enhance properties like solubility or to reduce side effects such as gastric irritation. nih.govnih.gov

The synthesis of amides is typically achieved by a coupling reaction between the carboxylic acid and a desired amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This method activates the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond under mild conditions. nih.gov A wide array of amines can be used, allowing for the synthesis of a diverse library of amide derivatives with potentially new biological activities. nih.gov For example, amides of the related compound flurbiprofen (B1673479) have been synthesized with various substituted amines to explore new analgesic agents. nih.gov

Similarly, ester derivatives can be synthesized through standard esterification methods, such as the Fischer esterification with an alcohol under acidic catalysis, or by reacting the carboxylate salt with an alkyl halide. Derivatization can also be achieved using silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form silyl (B83357) esters, which is often done for analytical purposes such as gas chromatography-mass spectrometry (GC-MS). researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (–)-2-(4-Biphenyl)propionic acid |

| 2-Arylpropionic acids (Profens) |

| 2-(4-Biphenylyl)acrylic acid |

| Wudaphos |

| RuPHOX |

| Pseudoephedrine |

| Pseudoephenamine |

| Lithium diisopropylamide (LDA) |

| Candida antarctica lipase B (CAL-B) |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| 1-Hydroxybenzotriazole (HOBt) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

Modifications to the Biphenyl (B1667301) System

The biphenyl core is a crucial pharmacophore in the structure of (–)-2-(4-Biphenyl)propionic acid and its analogs. Modifications to this system are a primary strategy for medicinal chemists to refine molecular properties. Advanced synthetic methodologies have enabled a wide range of substitutions and structural alterations to the two phenyl rings, allowing for the creation of diverse derivatives. These modifications are typically achieved through various modern organic reactions, including cross-coupling reactions, electrophilic substitutions, and directed C-H functionalization.

Key strategies often involve the late-stage functionalization of a pre-formed biphenyl scaffold or the use of substituted precursors in a coupling reaction to build the desired analog. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly prominent in this field. nih.gov This reaction involves the coupling of an aryl halide with an aryl boronic acid and is highly effective for creating the C-C bond between the two phenyl rings, accommodating a wide variety of functional groups on either precursor. nih.gov

For instance, the synthesis of flurbiprofen, a fluorinated analog, showcases a typical approach where a substituted phenyl ring is coupled to form the final biphenyl structure. The synthesis can start with 2,4-difluoronitrobenzene, which undergoes a series of transformations including nucleophilic substitution, reduction of the nitro group to an amine, diazotization, and iodination to produce 2-(3-fluoro-4-iodophenyl)propanoic acid. rsc.org The final biphenyl system is then constructed via a Suzuki-Miyaura coupling reaction of this intermediate with phenylboronic acid. nih.govrsc.org

Other advanced methods focus on the direct functionalization of the biphenyl backbone. Friedel-Crafts acylation, a classic electrophilic aromatic substitution, can be used to introduce ketone functionalities. For example, reacting biphenyl with oxalyl chloride in the presence of aluminum chloride can yield 1,2-di([1,1′-biphenyl]-4-yl)ethane-1,2-dione. rsc.org Similarly, halogenation reactions, such as chlorination using chlorine gas and an acetic acid solvent, can produce polychlorinated biphenyl derivatives. rsc.org

More sophisticated approaches involve directed C-H functionalization, which offers high regioselectivity. Chiral sulfoxides can act as directing groups to guide a metal catalyst, such as palladium, to a specific C-H bond on the biphenyl ring. researchgate.net This allows for reactions like olefination at a targeted position, enabling the synthesis of complex, axially chiral biaryl scaffolds. researchgate.net

The following table summarizes various synthetic methodologies employed to modify the biphenyl system, providing examples of the reagents used and the resulting derivatives.

Interactive Data Table: Synthetic Methodologies for Biphenyl System Modification

| Reaction Type | Reagents/Catalyst | Modification | Example Product | Reference |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, Phenylboronic acid | Introduction of a phenyl group to a functionalized iodophenyl precursor | Flurbiprofen (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid) | rsc.org, nih.gov |

| Negishi Coupling | Pd(OAc)₂, Q-phos, Organozinc reagent | Formation of C-C bond to introduce complex substituents | N-pentanoyl-N-(2′-(1-trityl-1H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)-valinate | rsc.org |

| Friedel-Crafts Acylation | AlCl₃, Oxalyl chloride | Introduction of a dione (B5365651) linker between two biphenyl units | 1,2-di([1,1′-biphenyl]-4-yl)ethane-1,2-dione | rsc.org |

| Friedel-Crafts Acylation | AlCl₃, Succinic anhydride | Addition of a carboxy-propanoyl group | 4-Phenylbenzoyl-propionic acid | rsc.org |

| Halogenation | Cl₂, Acetic Acid | Polychlorination of the biphenyl rings | Polychlorinated biphenyl derivative | rsc.org |

| C-H Olefination | Pd(II) catalyst, Chiral sulfoxide (B87167) directing group | Regioselective introduction of an acrylate (B77674) group | Axially chiral biphenyl with acrylate substituent | researchgate.net |

This targeted functionalization of the biphenyl system is a cornerstone of modern drug design, allowing for the systematic exploration of structure-activity relationships. The development of diverse axially chiral biphenyl ligands and catalysts further expands the toolbox for creating stereochemically complex derivatives. nih.gov

Mechanistic Studies of Biological Activities in in Vitro and Ex Vivo Systems

Elucidation of Enzyme Interactions Beyond Cyclooxygenases (COX)

While the primary anti-inflammatory effects of (-)-2-(4-biphenyl)propionic acid are attributed to the inhibition of COX enzymes, a growing body of evidence reveals its interactions with a broader range of enzymes, contributing to its pharmacological profile.

Investigation of Prostaglandin (B15479496) Synthesis Pathway Modulation

The synthesis of prostaglandins (B1171923) is a complex cascade initiated by the release of arachidonic acid from membrane phospholipids. nih.govyoutube.com This process is catalyzed by phospholipase A2 (PLA2). nih.govyoutube.com Arachidonic acid is then converted into prostaglandin H2 (PGH2) by COX enzymes. bio-rad.comresearchgate.net Subsequently, various synthases convert PGH2 into different prostaglandins, such as PGE2, PGD2, and PGF2α. bio-rad.comnih.gov

(-)-2-(4-Biphenyl)propionic acid, also known as flurbiprofen (B1673479), has been shown to potently inhibit prostaglandin synthesis. nih.gov In cell-free homogenates of guinea pig lung, it demonstrated a 50% inhibitory effect on prostaglandin synthesis from arachidonic acid at a concentration of 0.64 µM. nih.gov Further studies revealed that at a concentration of 3 µM, it strongly inhibited the synthesis of both PGE2 and PGF2α. nih.gov However, at a lower concentration of 0.3 µM, the inhibition of PGE2 synthesis was more pronounced than that of PGF2α. nih.gov This suggests a degree of selectivity in its modulation of the prostaglandin synthesis pathway beyond simple COX inhibition.

Inhibition of Multidrug Resistance-Associated Protein 4 (MRP4) as a Prostaglandin Transporter

Multidrug Resistance-Associated Protein 4 (MRP4) is an efflux transporter that plays a role in extruding various molecules from cells, including prostaglandins. nih.govdrugbank.com Inhibition of MRP4 can lead to an intracellular accumulation of its substrates. nih.gov Some NSAIDs have been identified as potent inhibitors of MRP4. drugbank.com This inhibition of prostaglandin efflux from cells by certain NSAIDs suggests an additional mechanism by which these drugs can modulate inflammatory responses, independent of their direct inhibition of prostaglandin synthesis. drugbank.com The ability of (-)-2-(4-biphenyl)propionic acid to inhibit MRP4-mediated transport of prostaglandins like PGE1 and PGE2 has been demonstrated, with Km values of 2.1 µM and 3.4 µM, respectively. drugbank.com

Effects on Cytosolic Phospholipase A2 (cPLA2α) Translocation

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme responsible for releasing arachidonic acid from membrane phospholipids, the initial step in prostaglandin synthesis. nih.govnih.govmdpi.com Upon cellular stimulation and an increase in intracellular calcium, cPLA2α translocates from the cytosol to intracellular membranes, such as the nuclear envelope and Golgi apparatus, where it exerts its enzymatic activity. nih.govnih.govresearchgate.net This translocation is a critical regulatory step in the production of eicosanoids. nih.gov Pharmacological inhibition of cPLA2α has been shown to suppress platelet secretion and aggregation. researchgate.net While direct studies on the effect of (-)-2-(4-biphenyl)propionic acid on cPLA2α translocation are limited, the compound's influence on the upstream steps of the prostaglandin pathway highlights a potential area for further investigation into its comprehensive anti-inflammatory mechanism.

Modulation of γ-Secretase Activity and Amyloid β Peptide Production

γ-Secretase is a multi-protein complex responsible for the intramembrane cleavage of several transmembrane proteins, including the amyloid precursor protein (APP). mdpi.comnih.govnih.gov Cleavage of APP by β-secretase and subsequently γ-secretase leads to the production of amyloid-β (Aβ) peptides. nih.govnih.gov The accumulation of Aβ peptides, particularly the Aβ42 isoform, is a central event in the pathogenesis of Alzheimer's disease. mdpi.comnih.gov

Certain NSAIDs, including R-flurbiprofen, the R-enantiomer of flurbiprofen, have been shown to modulate γ-secretase activity. These compounds can selectively decrease the production of the toxic Aβ42 peptide while increasing the formation of shorter, less amyloidogenic Aβ species like Aβ38. mdpi.com This modulation does not appear to be mediated by direct inhibition of the γ-secretase complex but rather by altering its processivity. mdpi.commdpi.com It is important to note that some γ-secretase modulators can exhibit a biphasic dose-response, where they activate at low concentrations and inhibit at higher concentrations. mdpi.com

Interactions with Other Enzymes (e.g., Urease for Derivatives, Protein Tyrosine Phosphatase 1B for Related Biphenyl (B1667301) Compounds)

Research into the chemical derivatives of (-)-2-(4-biphenyl)propionic acid has revealed interactions with other enzymes. For instance, a series of acyl hydrazone derivatives of flurbiprofen were synthesized and evaluated for their in vitro urease inhibitory activity. nih.govnih.govacs.org Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of various diseases. nih.gov Several of these derivatives displayed potent urease inhibition, with some even surpassing the activity of the standard inhibitor thiourea. nih.govnih.gov The most active compound, a derivative with hydroxyl groups at the 2- and 3-positions of the benzene (B151609) ring, had an IC50 value of 18.92 ± 0.61 μM. nih.govacs.org

Furthermore, studies on related biphenyl compounds have shown inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), a potential therapeutic target for diabetes. nih.gov While not directly involving (-)-2-(4-biphenyl)propionic acid itself, these findings highlight the potential for structurally similar compounds to interact with a diverse range of enzymatic targets.

Molecular Signaling Pathway Modulation

The biological effects of (-)-2-(4-biphenyl)propionic acid extend to the modulation of various molecular signaling pathways. Beyond the well-established inhibition of prostaglandin-mediated signaling, evidence suggests its involvement in other pathways. For example, the interaction of NSAIDs with the endocannabinoid system and nitric oxide pathways has been reported, suggesting that the analgesic and anti-inflammatory actions of these drugs are more complex than initially understood. researchgate.net The modulation of these pathways can contribute to both the therapeutic efficacy and the adverse effects of non-opioid analgesics. researchgate.net Further research is needed to fully delineate the specific signaling cascades affected by (-)-2-(4-biphenyl)propionic acid and the functional consequences of these interactions.

Regulation of c-Jun N-terminal Kinase (JNK) Pathway

The c-Jun N-terminal kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) signaling cascade, is a crucial regulator of cellular responses to stress, including inflammation, apoptosis, and cell differentiation. nih.gov The activity of the JNK pathway can be modulated by various external factors, leading to either cell survival or death. nih.gov

Studies have shown that certain compounds can induce apoptosis in cancer cells through the activation of the JNK pathway. For instance, 2'-Hydroxycinnamaldehyde has been observed to cause phosphorylation of JNK in HL-60 leukemia cells, indicating an activation of this pathway which contributes to apoptosis. mdpi.com The activation of JNK can also interfere with melanogenesis by affecting the expression of microphthalmia-associated transcription factor (MITF). mdpi.com Specifically, activated JNK can phosphorylate and inhibit the nuclear translocation of CRTC3, a coactivator of CREB, which in turn suppresses MITF expression. mdpi.com

Effects on Nuclear Factor Kappa B (NF-κB) Signaling

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a central mediator of inflammatory responses. A related compound, pelubiprofen (B1679217), has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB pathway. nih.gov It achieves this by reducing the degradation and phosphorylation of the inhibitory kappa B-α (IκB-α), which leads to a decrease in the nuclear translocation of NF-κB. nih.gov This, in turn, suppresses the expression of pro-inflammatory genes. nih.gov

Furthermore, propionic acid has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced activation of the TLR4/NF-κB signaling pathway in intestinal epithelial cells. nih.gov This inhibition prevents the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB, thereby mitigating the inflammatory response. nih.gov

Influence on p53 Pathway Components

The p53 pathway is a critical tumor suppressor pathway that regulates cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. nih.gov The p53 protein, often called the "guardian of the genome," can be activated by various stress signals, including DNA damage and oncogene activation. nih.gov Several components of the p53 pathway are also involved in regulating cellular metabolism. nih.gov

While direct studies on the influence of (-)-2-(4-Biphenyl)propionic acid on the p53 pathway are not extensively detailed in the provided context, the pathway's role in mediating apoptosis and cell cycle arrest is well-established. nih.gov The p53 pathway is interconnected with other signaling networks, including those that control pyruvate (B1213749) metabolism, and its perturbation is linked to various diseases, including cancer. nih.gov

Cellular Effects in Model Systems

The effects of (-)-2-(4-Biphenyl)propionic acid and related compounds have been examined in various cellular models, demonstrating their potential as antiproliferative and neuroprotective agents, as well as modulators of inflammatory responses.

Antiproliferative Activities in Cancer Cell Lines

Several studies have highlighted the antiproliferative effects of biphenyl compounds in various cancer cell lines. For instance, two hydroxylated biphenyl compounds demonstrated dose-dependent antiproliferative activity against five different malignant melanoma (MM) cell lines, with minimal effects on normal fibroblast cells at lower concentrations. nih.gov Another study reported that the enantiomeric form of dibromo-dehydrodieugenol, a biphenyl compound, exhibited significant antiproliferative activity specifically against MM cells. researchgate.net

Furthermore, a series of 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine analogs have shown potent antiproliferative activity in human solid tumor cell lines, including ovarian, non-small cell lung, and colon cancer. nih.gov Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent anticancer activity against non-small cell lung cancer cells. mdpi.com

Table 1: Antiproliferative Activity of Biphenyl and Related Compounds in Cancer Cell Lines

| Compound/Analog | Cancer Cell Line(s) | Observed Effect |

| Hydroxylated biphenyl compounds (11 and 12) | Malignant Melanoma (MM) | Dose-dependent antiproliferation. nih.gov |

| Dibromo-dehydrodieugenol (S7-S) | Malignant Melanoma (MM) | Specific antiproliferative activity. researchgate.net |

| 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines | Ovarian (A2780), Non-small cell lung (SW1573), Colon (WiDr) | Potent antiproliferative activity. nih.gov |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Non-small cell lung cancer (A549) | Structure-dependent anticancer activity. mdpi.com |

Neuroprotective Studies in Neuronal Cell Cultures

Research has shown the neuroprotective potential of compounds structurally related to (-)-2-(4-Biphenyl)propionic acid. In primary cultures of cerebellar granule neurons, phenolic acids like 4-hydroxybenzoic acid (HBA) and protocatechuic acid (PCA) have been shown to mitigate oxidative stress-induced neuronal cell death. nih.gov Both compounds offered protection against hydrogen peroxide-induced damage, with PCA being more efficient at lower doses. nih.gov However, under conditions of excitotoxicity induced by glutamate, only HBA demonstrated a neuroprotective effect. nih.gov

Studies involving brain-derived neurotrophic factor (BDNF) have also highlighted significant neuroprotective effects in models of Alzheimer's disease, suggesting that targeting neuronal protection is a viable therapeutic strategy. nih.gov

Modulation of Inflammatory Mediators (e.g., Prostaglandin E2, Cytokines)

The modulation of inflammatory mediators is a key aspect of the biological activity of (-)-2-(4-Biphenyl)propionic acid and its analogs. A structurally similar compound, flurbiprofen, has been shown to be a potent inhibitor of prostaglandin synthesis. nih.gov This inhibition of prostaglandin E2 (PGE2) is a significant contributor to its anti-inflammatory action. nih.gov PGE2 itself is a potent lipid mediator with diverse biological effects, signaling through four G-protein coupled receptor subtypes (EP1-EP4). nih.gov

In LPS-induced macrophages, pelubiprofen was found to reduce the production of PGE2 and the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6 at the transcriptional level. nih.gov Similarly, propionic acid has been shown to exert anti-inflammatory effects, and its sodium salt can inhibit the downregulation of tight junction proteins and improve intestinal barrier function in models of colitis. nih.gov In microglial cells, protocatechuic acid was effective in reducing nitric oxide production, an inflammatory mediator, whereas 4-hydroxybenzoic acid had no effect. nih.gov

Table 2: Modulation of Inflammatory Mediators

| Compound | Model System | Mediator(s) Affected | Effect |

| Flurbiprofen | In vitro | Prostaglandin Synthesis | Potent inhibition. nih.gov |

| Pelubiprofen | LPS-induced RAW 264.7 macrophages | PGE2, TNF-α, IL-1β, IL-6 | Reduced production/expression. nih.gov |

| Propionic Acid | Intestinal epithelial cells | TLR4/NF-κB pathway | Inhibition of activation. nih.gov |

| Protocatechuic Acid | Microglial cells | Nitric Oxide | Reduced production. nih.gov |

Pre Clinical Pharmacological Research and Disposition Studies Animal Models

Comparative Pharmacological Efficacy of Enantiomers in Disease Models

The differential pharmacological activity of the two enantiomers of 2-(4-biphenyl)propionic acid has been a subject of extensive investigation. These studies have consistently demonstrated that the S-(+)-enantiomer, dexibuprofen, is the pharmacologically active form, while the R-(-)-enantiomer exhibits significantly lower or no activity.

The carrageenan-induced paw edema model in rats is a standard and widely used assay for evaluating the anti-inflammatory activity of non-steroidal anti-inflammatory drugs (NSAIDs). In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema).

Research has shown that the S-(+)-enantiomer of 2-(4-biphenyl)propionic acid is significantly more potent in reducing carrageenan-induced paw edema compared to the R-(-)-enantiomer. Studies have demonstrated that the S-(+)-form is approximately 100 times more active than the R-(-)-form in inhibiting prostaglandin (B15479496) synthesis in vitro, a key mechanism underlying the anti-inflammatory effects of NSAIDs. When administered to rats, the S-(+)-enantiomer effectively reduces paw swelling, whereas the R-(-)-enantiomer shows minimal to no anti-inflammatory effect at equivalent doses. This marked difference in efficacy underscores the stereospecificity of the anti-inflammatory action of 2-(4-biphenyl)propionic acid.

Table 1: Comparative Anti-inflammatory Efficacy in Carrageenan-Induced Paw Edema Model

| Enantiomer | Relative Potency in Inhibiting Edema |

| S-(+)-2-(4-Biphenyl)propionic acid | High |

| R-(-)-2-(4-Biphenyl)propionic acid | Low to Ineffective |

The analgesic properties of the enantiomers of 2-(4-biphenyl)propionic acid have been assessed in various experimental pain models in animals, such as the Randall-Selitto test, which measures pain thresholds in response to pressure on an inflamed paw.

Consistent with the findings from anti-inflammatory studies, the S-(+)-enantiomer is the primary contributor to the analgesic effects. In models of inflammatory pain, the S-(+)-enantiomer significantly increases the pain threshold, indicating a potent analgesic effect. In contrast, the R-(-)-enantiomer is largely inactive as an analgesic. The mechanism of this analgesic action is closely linked to the inhibition of prostaglandin synthesis at the site of inflammation, thereby reducing the sensitization of peripheral nociceptors. The superior analgesic activity of the S-(+)-enantiomer further highlights the stereoselective nature of its pharmacological effects.

Table 2: Comparative Analgesic Activity in Experimental Pain Models

| Enantiomer | Analgesic Effect |

| S-(+)-2-(4-Biphenyl)propionic acid | Potent |

| R-(-)-2-(4-Biphenyl)propionic acid | Weak to Inactive |

Emerging research has explored the potential anti-cancer properties of NSAIDs, including the enantiomers of 2-(4-biphenyl)propionic acid. These investigations often utilize xenograft models, where human cancer cells are implanted into immunodeficient mice, or transgenic animal models that spontaneously develop tumors.

Studies have suggested that both the R-(-) and S-(+) enantiomers of flurbiprofen (B1673479) may possess anti-cancer activities. For instance, in models of prostate cancer, the R-enantiomer has been shown to inhibit tumor growth and progression. While the S-enantiomer also demonstrates anti-tumor effects, likely through its COX-inhibitory activity, the R-enantiomer appears to exert its effects through alternative, COX-independent mechanisms. This suggests that the two enantiomers may have distinct but potentially complementary roles in cancer therapy. The R-enantiomer is of particular interest as it may offer anti-cancer benefits with a reduced risk of the gastrointestinal side effects associated with COX inhibition.

Stereoselective Metabolism and Biotransformation

The metabolic fate of chiral drugs can be highly stereoselective, influencing their pharmacokinetic profile and therapeutic action. The biotransformation of 2-(4-biphenyl)propionic acid, particularly the phenomenon of chiral inversion, has been a key area of study.

A significant aspect of the metabolism of 2-arylpropionic acids, including 2-(4-biphenyl)propionic acid, is the unidirectional metabolic inversion of the R-(-)-enantiomer to the pharmacologically active S-(+)-enantiomer. This chiral inversion has been observed in various animal species, including rats and mice.

In addition to chiral inversion, 2-(4-biphenyl)propionic acid undergoes extensive oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) family of enzymes. The major metabolic pathway is hydroxylation at various positions on the biphenyl (B1667301) ring structure.

Studies in animals have identified several hydroxylated metabolites. The primary metabolite is often 4'-hydroxy-flurbiprofen, resulting from hydroxylation of the second phenyl ring. Other metabolites, such as 3',4'-dihydroxy-flurbiprofen, have also been identified. These hydroxylated metabolites are generally pharmacologically inactive and are more water-soluble, facilitating their excretion from the body, primarily in the urine. The specific CYP isozymes involved in the metabolism of 2-(4-biphenyl)propionic acid can vary between species, but CYP2C9 is a key enzyme in human metabolism, and analogous enzymes are involved in animal species.

Elimination Pathways of Enantiomers and Metabolites

Due to a lack of specific data on the elimination pathways of (-)-2-(4-Biphenyl)propionic acid, this section will discuss the elimination of a structurally related compound, fenbufen (B1672489) (γ-oxo-[1,1'-biphenyl]-4-butanoic acid), in several laboratory animal species. Studies on fenbufen provide insight into the potential metabolic and excretory routes for biphenyl derivatives.

Following administration of radiolabeled fenbufen to mice, rats, guinea pigs, dogs, and monkeys, the primary route of excretion of drug-related material was found to be the urine. nih.gov The excretion patterns in urine and feces were similar following both intravenous and oral administration across the species studied. nih.gov

In these animal models, a total of eleven metabolites, in addition to unchanged fenbufen, were identified and characterized in the urine. nih.gov The major drug-related compound found in the plasma of rats, guinea pigs, and dogs was (1,1'-biphenyl)-4-acetic acid. nih.gov In monkeys, the primary plasma metabolite was γ-hydroxy(1,1'-biphenyl)-4-butanoic acid. nih.gov Unchanged fenbufen and these two metabolites were present in the plasma of all animal species studied. nih.gov Furthermore, 4'-hydroxy(1,1'-biphenyl)-4-acetic acid was identified in rat plasma, and β,γ-dihydroxy(1,1'-biphenyl)-4-butanoic acid was found in dog plasma. nih.gov

The plasma profiles of fenbufen and its metabolites remained consistent during repeated oral dosing in both rats (for up to 10 days) and dogs (for up to 18 months), indicating that chronic administration did not alter the elimination pathways. nih.gov

Table 1: Major Plasma Metabolites of Fenbufen in Different Animal Species

| Animal Species | Major Plasma Metabolite(s) |

| Rat | (1,1'-biphenyl)-4-acetic acid, 4'-hydroxy(1,1'-biphenyl)-4-acetic acid |

| Guinea Pig | (1,1'-biphenyl)-4-acetic acid |

| Dog | (1,1'-biphenyl)-4-acetic acid, β,γ-dihydroxy(1,1'-biphenyl)-4-butanoic acid |

| Monkey | γ-hydroxy(1,1'-biphenyl)-4-butanoic acid |

| Data derived from a study on the disposition and metabolism of fenbufen. nih.gov |

Distribution Studies in Animal Tissues and Biological Fluids

A study involving the oral administration of radiolabeled fenbufen to rats and guinea pigs demonstrated that radioactivity was present in all tissues examined. nih.gov Generally, tissue levels of the drug and its metabolites were lower than the corresponding plasma levels up to 24 hours after dosing, with the exception of the gastrointestinal tract, liver, and kidney, which showed higher concentrations. nih.gov This suggests a primary role for the liver and kidneys in the metabolism and excretion of fenbufen.

Similarly, whole-body autoradiography studies in rats administered suprofen (B1682721), another propionic acid derivative, showed rapid localization of the compound in highly vascularized tissues, including the liver, kidney, lungs, and heart. nih.gov Notably, there was no significant uptake of suprofen in the central nervous system. nih.gov In the liver and kidney, approximately half of the detected radioactivity was attributed to unchanged suprofen, with smaller quantities of its metabolites, 2-(4-(2-thienylhydroxymethyl)phenyl)propionic acid and 2-(4-carboxyphenyl)propionic acid, also being identified. nih.gov Radioactivity was not appreciably present in rat tissues 24 hours after administration, indicating relatively rapid clearance. nih.gov In pregnant rats, suprofen distribution to the uterus and placenta was low, with very limited penetration into the fetuses. nih.gov

Table 2: Tissue Distribution of Fenbufen-Related Radioactivity in Rats and Guinea Pigs

| Tissue | Relative Concentration of Radioactivity |

| Gastrointestinal Tract | High |

| Liver | High |

| Kidney | High |

| Plasma | Reference Level |

| Other Tissues | Generally lower than plasma |

| Data based on studies with 14C-fenbufen. nih.gov |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Correlating Structural Modifications with Biological Activity

The biological activity of profens is highly dependent on their chemical structure. Modifications to the core scaffold, the nature and position of substituents, and the stereochemistry of the molecule all play critical roles in determining its efficacy and mechanism of action.

Impact of Substituents on Enzyme Inhibition

The parent structure of profens, 2-arylpropionic acid, is a key determinant of their inhibitory activity against cyclooxygenase (COX) enzymes. nih.gov The presence of an α-monomethyl group on the propionic acid side chain is generally considered crucial for high potency. nih.gov Derivatives lacking this methyl group (arylacetic acids) or having additional alkyl substitutions at the α-position often exhibit reduced activity. nih.gov

For compounds related to the biphenylpropionic acid scaffold, specific substitutions have been shown to modulate anti-inflammatory activity. For instance, in a series of derivatives of the structurally similar 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen), the introduction of various heterocyclic moieties such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles led to compounds with significant anti-inflammatory effects. nih.gov Some of these new analogues demonstrated activity comparable to the parent drug in in-vivo tests. nih.gov

Further studies on ibuprofen-triazole conjugates have highlighted the influence of substituents on the phenyl ring of the triazole moiety. nih.gov Chloro-substituted phenyl triazoles showed greater anti-inflammatory properties than those with methyl or methoxy (B1213986) substitutions. nih.gov The position of the substituent also matters, with ortho-substituted phenyl analogues exhibiting better anti-inflammatory activity than their para-substituted counterparts. nih.gov These findings underscore the principle that even distant modifications to the core structure can significantly influence the biological response.

Effects of Stereochemistry on Target Engagement and Efficacy

Stereochemistry is a critical factor governing the biological activity of profens. These molecules possess a chiral center at the α-carbon of the propionic acid moiety, leading to two enantiomers, (S)- and (R)-. For many years, the (S)-enantiomer was considered the active form, responsible for the inhibition of prostaglandin (B15479496) synthesis via the COX enzymes, while the (R)-enantiomer was thought to be inactive or significantly less potent. nih.govresearchgate.net

However, recent research has unveiled a more complex and nuanced role for the (R)-enantiomers, including (-)-2-(4-Biphenyl)propionic acid (the R-enantiomer of flurbiprofen). While (R)-profens are indeed poor inhibitors of arachidonic acid (AA) oxygenation by COX-2, they have been identified as potent and selective inhibitors of the oxygenation of endocannabinoids, such as 2-arachidonoylglycerol (B1664049) (2-AG) and arachidonoylethanolamide (AEA), by the same enzyme. nih.govresearchgate.net This phenomenon is termed substrate-selective inhibition. nih.gov

Crystallographic studies of (R)-flurbiprofen complexed with COX-2 have shown that it binds within the enzyme's active site in a manner analogous to its (S)-counterpart. nih.govresearchgate.net The interaction involves the carboxylate group of the profen with arginine 120 at the base of the active site channel. jpp.krakow.pl This selective inhibition of endocannabinoid metabolism can lead to an increase in their local concentrations, which may contribute to the analgesic and anti-inflammatory effects observed with some (R)-profens. nih.govresearchgate.net This discovery provides a potential explanation for the biological activity of (R)-profens that is independent of prostaglandin inhibition. nih.gov

Rational Design of Novel Analogues

The insights gained from SAR and SMR studies provide a foundation for the rational design of new molecules with improved therapeutic profiles. By understanding how specific structural features influence biological activity, medicinal chemists can design analogues with enhanced potency, selectivity, and potentially fewer side effects.

Design Principles for Selective Biological Modulation

A key principle in the rational design of novel analogues of (-)-2-(4-Biphenyl)propionic acid is the exploitation of substrate-selective inhibition. The discovery that (R)-profens can selectively inhibit the COX-2-mediated oxygenation of endocannabinoids without significantly affecting arachidonic acid metabolism opens a new avenue for drug development. nih.govresearchgate.net The design of new compounds could focus on enhancing this selectivity. This might involve modifications to the biphenyl (B1667301) scaffold or the propionic acid side chain to optimize interactions within the COX-2 active site that favor the inhibition of endocannabinoid binding and turnover.

The goal of such a design strategy would be to create molecules that can modulate the endocannabinoid system in a targeted manner. This could lead to the development of novel analgesics and anti-inflammatory agents that work through a mechanism distinct from traditional NSAIDs, potentially offering a different side-effect profile. nih.gov

Exploration of Biphenyl Scaffold Variations for Enhanced Activity

The biphenyl scaffold is a versatile platform that can be modified to create compounds with diverse biological activities. Research has shown that variations of this core structure can lead to enhanced potency and even novel therapeutic applications.

One approach involves the synthesis of derivatives where the biphenyl moiety is maintained, but other parts of the molecule are altered. For example, the synthesis of 1,3,4-oxadiazole, 1,2,4-triazole, and 1,3,4-thiadiazole (B1197879) derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid has yielded compounds with potent anti-inflammatory activity. nih.gov Another strategy involves the incorporation of selenium into the NSAID scaffold to create diacyl diselenide derivatives, which have shown antiproliferative activity. mdpi.com

Beyond inflammation, the biphenyl scaffold of flurbiprofen (B1673479) has been used as a starting point for designing small molecules that target other proteins. For instance, it has served as a template for the development of molecules that bind to the PD-L1 protein dimer, an important target in cancer immunotherapy. nih.gov This demonstrates the potential to repurpose the core structure of (-)-2-(4-Biphenyl)propionic acid for entirely different therapeutic areas by exploring variations of its biphenyl scaffold.

Computational and Theoretical Chemistry Applications

Molecular Docking and Dynamics Simulations for Receptor/Enzyme Binding

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to predict and analyze the interaction between a ligand, such as (-)-2-(4-Biphenyl)propionic acid, and its biological target, typically a protein receptor or enzyme.

Molecular Docking predicts the preferred orientation of a molecule when bound to a receptor, forming a stable complex. This method is crucial for understanding the binding mode and affinity. For instance, studies on related biphenyl (B1667301) derivatives and other arylpropionic acids often focus on their binding to cyclooxygenase (COX) enzymes. researchgate.net Docking analyses reveal key interactions, such as hydrogen bonds between the carboxylic acid group of the ligand and amino acid residues in the active site, as well as π-π stacking and hydrophobic interactions involving the biphenyl rings. researchgate.net

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability, conformational changes, and the role of solvent molecules. mdpi.comnih.gov Simulations lasting from nanoseconds to microseconds can assess the stability of the binding pose predicted by docking. researchgate.netmdpi.com For example, MD simulations have been used to study the binding of ligands to the androgen receptor and have revealed allosteric pathways that regulate protein-coactivator interactions. nih.gov This approach can confirm if the initial binding conformation is maintained throughout the simulation, providing a more accurate picture of the interaction dynamics. mdpi.com

| Computational Method | Objective | Key Findings for Related Biphenyl Compounds | Relevant Interactions Identified |

|---|---|---|---|

| Molecular Docking | Predict ligand binding orientation and affinity. | Identified stable binding poses in the active sites of enzymes like COX-2. researchgate.net | Hydrogen bonding, π-π stacking, Hydrophobic interactions. researchgate.net |

| Molecular Dynamics (MD) | Assess the stability of the ligand-receptor complex and observe conformational changes. | Confirmed the stability of docked conformations and revealed dynamic interactions over time. researchgate.netnih.gov | Allosteric regulation, role of water molecules, conformational flexibility. nih.govnih.gov |

Quantum Chemical Calculations (e.g., DFT) for Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. strath.ac.uk These calculations provide fundamental insights into the intrinsic properties of (-)-2-(4-Biphenyl)propionic acid.

DFT studies on similar structures like Biphenyl-4-carboxylic acid have been used to:

Analyze Molecular Geometry: Optimize the three-dimensional structure of the molecule to its lowest energy state. tandfonline.com

Investigate Molecular Stability: Use Natural Bond Orbital (NBO) analysis to understand charge distribution, bond strength, and intramolecular interactions that contribute to the molecule's stability. tandfonline.comresearchgate.net

Determine Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. tandfonline.comresearchgate.net

Predict Spectroscopic Features: Simulate vibrational spectra (FT-IR) to help assign experimental spectral bands to specific molecular vibrations. tandfonline.comresearchgate.net

Map Electrostatic Potential: Generate a Molecular Electrostatic Potential (MESP) map, which illustrates the charge distribution and helps predict sites for electrophilic and nucleophilic attack. tandfonline.comresearchgate.net

These theoretical insights are invaluable for understanding reaction mechanisms and designing derivatives with tailored electronic properties.

| DFT-Calculated Property | Significance | Example Application for Related Compounds |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure. | Comparison of calculated bond lengths and angles with experimental X-ray diffraction data. researchgate.net |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. tandfonline.com |

| Natural Bond Orbital (NBO) Analysis | Reveals intramolecular bonding and charge transfer. | Investigates molecular stability and bond strength. tandfonline.com |

| Molecular Electrostatic Potential (MESP) | Identifies reactive sites for molecular interactions. | Predicts regions prone to electrophilic or nucleophilic attack. tandfonline.com |

In Silico Modeling for Predicting Biological Interactions and SAR

In silico modeling, especially Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com This predictive approach is fundamental in modern drug discovery for designing more potent and selective molecules. nih.gov

The general workflow for a QSAR study involves:

Data Set Compilation: A series of structurally related compounds with experimentally determined biological activities is gathered.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information (e.g., topological, electronic, steric, hydrophobic), are calculated for each molecule. mdpi.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that links the descriptors to the biological activity. semanticscholar.org

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

For classes of molecules like biphenyl acetic acid derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are often used. researchgate.netmdpi.com These methods generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish activity. For example, a CoMSIA analysis might reveal the importance of hydrophobic fields for a particular biological activity. researchgate.net These models provide a clear, visual guide for optimizing lead compounds, such as derivatives of (-)-2-(4-Biphenyl)propionic acid, to improve their interactions with a biological target. nih.govnih.gov

| QSAR Method | Description | Insights Gained for Aryl Propionic Acids & Related Compounds |

|---|---|---|

| 2D-QSAR | Correlates 1D and 2D descriptors (e.g., connectivity, polarizability) with activity. mdpi.com | Identifies key physicochemical properties driving biological activity. mdpi.com |

| 3D-QSAR (CoMFA/CoMSIA) | Uses 3D molecular fields (steric, electrostatic, hydrophobic) to relate structure to activity. researchgate.net | Provides 3D contour maps that guide structural modifications for improved potency and selectivity. researchgate.netmdpi.com |

Analytical Method Development and Validation for Research Applications

High-Performance Liquid Chromatography (HPLC) for Enantiomer Quantification in Biological Matrices

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of chiral compounds like (-)-2-(4-Biphenyl)propionic acid, particularly within complex biological matrices. The separation of enantiomers is critical as they often exhibit different pharmacological and toxicological profiles. Chiral stationary phases (CSPs) are extensively utilized in HPLC to achieve this separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide array of racemic compounds. For instance, cellulose tris(3-chloro-4-methylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) are effective in separating numerous drug enantiomers under normal phase, polar-organic, and reversed-phase conditions. windows.net The selection of an appropriate chiral column is a critical first step. For example, a (R,R) Whelk-O1 column, which is a "hybrid" pi-electron acceptor-donor chiral stationary phase, has been successfully used for the enantiomeric separation of similar compounds like β-amino-β-(4-bromophenyl) propionic acid. tsijournals.com

Method development involves optimizing the mobile phase composition to achieve adequate resolution between the enantiomers. A typical mobile phase for normal-phase chiral HPLC might consist of a mixture of n-hexane, ethanol, and an acidic modifier like trifluoroacetic acid (TFA). tsijournals.com The flow rate and column temperature are also critical parameters that are fine-tuned to ensure optimal separation and peak shape. tsijournals.com

Validation of the developed HPLC method is essential to ensure its reliability for quantifying enantiomers in biological samples. Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). For example, a validated method for a similar compound demonstrated good linearity with a correlation coefficient (r) greater than 0.995, high accuracy (85.8–109.7%), and high precision (1.4–13.3%). mdpi.com The system suitability is also assessed by monitoring parameters like the resolution between the enantiomer peaks, which should typically be greater than 2.5. tsijournals.com

The following table provides an example of HPLC conditions that could be adapted for the enantiomeric quantification of (-)-2-(4-Biphenyl)propionic acid.

Table 1: Example HPLC Parameters for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., (R,R) Whelk-O1) |

| Mobile Phase | n-Hexane:Ethanol:Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 220 nm) actamedicamarisiensis.ro |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

Mass Spectrometry (MS) Techniques for Metabolite Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for identifying and quantifying metabolites of (-)-2-(4-Biphenyl)propionic acid in biological samples. This is crucial for understanding the metabolic fate of the compound in vivo.

Untargeted metabolomics approaches using LC-MS can analyze all detectable metabolites in a sample, which is useful for discovering novel metabolites. labrulez.com Targeted methods, on the other hand, focus on the analysis of specific, defined metabolites for hypothesis-driven research. labrulez.com For the quantification of carboxylic acid-containing metabolites, derivatization is often employed to improve chromatographic separation and enhance ionization efficiency. nih.gov Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) in conjunction with a coupling agent can be used for this purpose. frontiersin.org

The process of metabolite identification often involves comparing the mass spectra of potential metabolites with reference spectra in databases. youtube.com High-resolution mass spectrometry (HR-MS) provides accurate mass measurements, which aids in determining the elemental composition of unknown metabolites. labrulez.com Tandem mass spectrometry (MS/MS) experiments, conducted in either data-dependent (DDA) or data-independent (DIA) acquisition modes, provide fragmentation patterns that are unique to specific molecular structures, further confirming the identity of metabolites. labrulez.com

Quantification of metabolites is typically achieved using a calibration curve prepared with analytical standards. frontiersin.org Stable isotope-labeled internal standards are often used to correct for variations in sample preparation and instrument response, ensuring accurate quantification. frontiersin.org The validation of a quantitative LC-MS/MS method involves assessing parameters such as linearity, accuracy, precision, and the limits of detection and quantification. mdpi.com

Table 2: Key Aspects of MS-based Metabolite Analysis

| Aspect | Description |

|---|---|

| Sample Preparation | Liquid-liquid or solid-phase extraction, often followed by derivatization. |

| Instrumentation | Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). |

| Ionization Source | Electrospray Ionization (ESI) is common for polar metabolites. |

| Mass Analyzer | Triple quadrupole (QqQ) for targeted quantification, and high-resolution instruments (e.g., Orbitrap, TOF) for identification. labrulez.com |

| Data Analysis | Software for peak picking, alignment, and comparison to spectral libraries. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Novel Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of novel compounds, including derivatives and metabolites of (-)-2-(4-Biphenyl)propionic acid. 1H and 13C NMR are the most common NMR experiments used for this purpose.

In the 1H NMR spectrum of a derivative of (-)-2-(4-Biphenyl)propionic acid, specific chemical shifts and coupling patterns provide detailed information about the proton environment in the molecule. For example, in a related 2-phenylpropionic acid derivative, the protons of the benzene (B151609) rings typically appear in the aromatic region (around 7-8 ppm), while the methyl and methine protons of the propionic acid moiety would have characteristic shifts in the aliphatic region. nih.gov

13C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is dependent on its chemical environment. For instance, the carbonyl carbon of the carboxylic acid group would appear at a significantly downfield shift (e.g., ~175 ppm) compared to the aliphatic carbons. nih.gov

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be employed to establish connectivity between different atoms within the molecule, which is crucial for confirming the structure of novel compounds. For instance, the INPHARMA method uses NMR to determine the relative orientation of two ligands binding to a target protein. mdpi.com

The following table shows typical 1H and 13C NMR chemical shifts for a related 2-(4-substitutedmethylphenyl)propionic acid derivative, which can serve as a reference for interpreting the spectra of (-)-2-(4-Biphenyl)propionic acid and its derivatives. nih.gov

Table 3: Illustrative NMR Data for a 2-Phenylpropionic Acid Derivative

| Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| 1H NMR | |

| Aromatic CH | 7.27 - 7.69 |

| -CH2- | 4.72 |

| -CH- | 3.66 |

| 13C NMR | |

| C=O | 175.6 |

| Aromatic C | 125.0 - 150.2 |

| -CH- | 44.8 |

| -CH2- | 35.2 |

| -CH3 | 18.9 |

Infrared (IR) Spectroscopy for Functional Group Analysis in Synthetic Products

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the context of the synthesis of (-)-2-(4-Biphenyl)propionic acid and its derivatives, IR spectroscopy is a valuable tool for confirming the presence of key functional groups and monitoring the progress of a reaction.

The IR spectrum of a carboxylic acid like (-)-2-(4-Biphenyl)propionic acid is characterized by several distinct absorption bands. A very broad O-H stretching vibration is typically observed in the region of 3300-2500 cm-1, which is a hallmark of the carboxylic acid dimer formed through hydrogen bonding. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid appears as a strong, sharp band in the range of 1725-1700 cm-1. docbrown.info

The presence of the biphenyl (B1667301) group would give rise to characteristic C=C stretching vibrations in the aromatic region (approximately 1600-1450 cm-1) and C-H stretching vibrations above 3000 cm-1. The fingerprint region of the IR spectrum, typically from 1500 to 400 cm-1, contains a complex pattern of absorptions that is unique to the molecule and can be used for its identification by comparison with a reference spectrum. docbrown.info

In the synthesis of derivatives, changes in the IR spectrum can confirm the success of a chemical transformation. For example, the disappearance of the broad O-H band and the appearance of a new ester C=O stretch would indicate the conversion of the carboxylic acid to an ester.

The following table summarizes the characteristic IR absorption frequencies for the key functional groups in (-)-2-(4-Biphenyl)propionic acid.

Table 4: Characteristic IR Absorption Frequencies

| Functional Group | Vibration | Wavenumber (cm-1) |

|---|---|---|

| Carboxylic Acid O-H | Stretch, broad | 3300 - 2500 |

| Carboxylic Acid C=O | Stretch, strong | 1725 - 1700 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | ~1600 - 1450 |

| Alkyl C-H | Stretch | ~2975 - 2845 |

Future Directions and Emerging Research Avenues

Exploration of Additional Non-COX Dependent Mechanisms

While the inhibition of prostaglandin (B15479496) synthesis via COX-1 and COX-2 is the principal mechanism of action for most NSAIDs, emerging research indicates that their biological effects are more complex. clinpgx.org The exploration of non-COX dependent pathways is a vibrant area of investigation, promising to uncover novel therapeutic actions and explain certain clinical phenomena.

One significant finding is the activity of specific enantiomers on alternative targets. For instance, R-flurbiprofen, the non-COX-inhibiting enantiomer of flurbiprofen (B1673479), has been shown to reduce extracellular prostaglandin E2 (PGE2) levels. mdpi.com This is achieved through a dual mechanism: it inhibits the translocation of cytosolic phospholipase A2α (cPLA2α), which limits the availability of the prostaglandin precursor arachidonic acid, and it traps PGE2 inside cells by inhibiting the multidrug resistance-associated protein 4 (MRP4), an outward transporter for prostaglandins (B1171923). mdpi.com This discovery highlights that even enantiomers considered "inactive" in the classical sense may possess significant, distinct biological activities.